
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, commonly known as ETIC, is a small molecule compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR), which plays a crucial role in the innate immune response to viral infections. ETIC has been shown to have potential therapeutic applications in a variety of diseases, including viral infections, cancer, and neurodegenerative disorders.
作用機序
ETIC exerts its pharmacological effects by inhibiting N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, which is an important mediator of the antiviral response. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is activated by the presence of double-stranded RNA (dsRNA), which is a common feature of viral infections. Once activated, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the inhibition of protein synthesis and the induction of apoptosis. ETIC inhibits N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide by binding to its kinase domain and preventing its activation by dsRNA.
Biochemical and Physiological Effects:
ETIC has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, ETIC inhibits the phosphorylation of eIF2α and the induction of apoptosis in response to dsRNA. In vivo, ETIC has been shown to protect against viral infections, reduce tumor growth, and improve cognitive function in animal models. ETIC has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
ETIC has several advantages as a research tool, including its potency, selectivity, and specificity for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide. ETIC is also relatively stable and easy to synthesize. However, one limitation of ETIC is that it may have off-target effects on other kinases or cellular processes. Therefore, it is important to use appropriate controls and to validate the specificity of ETIC in each experimental system.
将来の方向性
There are several future directions for research on ETIC. One potential application is in the development of novel antiviral therapies. ETIC may also have therapeutic potential in cancer and neurodegenerative disorders. Further studies are needed to elucidate the molecular mechanisms of ETIC and to identify its downstream targets. Additionally, the development of more potent and selective N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide inhibitors may lead to the discovery of new therapeutic agents for a variety of diseases.
合成法
The synthesis of ETIC involves the condensation of 5-ethyl-1,3,4-thiadiazol-2-amine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine to yield the final product.
科学的研究の応用
ETIC has been extensively studied in various scientific fields, including virology, oncology, and neuroscience. In virology, ETIC has been shown to inhibit the replication of several RNA viruses, including influenza virus, hepatitis C virus, and Ebola virus. In oncology, ETIC has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In neuroscience, ETIC has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-3-7-11-12-9(16-7)10-8(14)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRMWKPMZSBOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

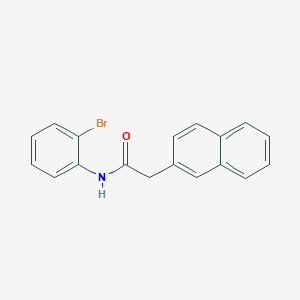
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
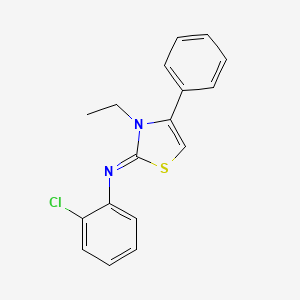
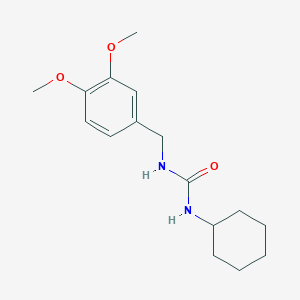
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
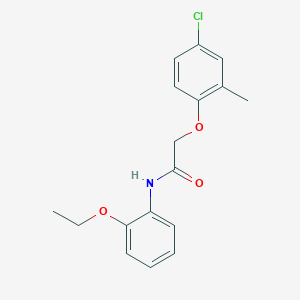
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
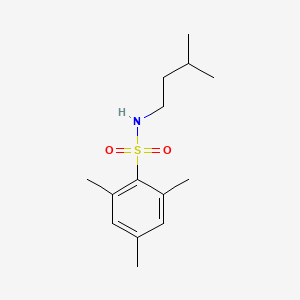

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)